2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with a pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and pyrimidine ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine: shares structural similarities with other sulfonyl-containing pyrrolidine derivatives and pyrimidine-based compounds.
This compound: is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-6-13(2)17(9-12)25(22,23)21-8-7-16(11-21)24-18-19-14(3)10-15(4)20-18/h5-6,9-10,16H,7-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRNSHRNJPDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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